
Clorhidrato de ácido 2-etil-1,2,3,4-tetrahidroisoquinolina-3-carboxílico
Descripción general
Descripción
2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes Anticancerígenos
Este compuesto se ha utilizado en el diseño y síntesis de nuevos agentes anticancerígenos. Los experimentos de dinámica molecular evalúan las estabilidades de unión entre los compuestos y sus receptores, lo cual es crucial en la investigación del tratamiento del cáncer .
Estrategias de Síntesis
Desempeña un papel en las nuevas estrategias de síntesis, como la reducción por transferencia de electrones seguida de la ciclación de Pictet-Spengler, y las reacciones de descarboxilación-fosforilación radicales sobre el ácido 1,2,3,4-tetrahidroisoquinolina-3-carboxílico .
Química Verde
El compuesto está involucrado en enfoques de química verde para sintetizar derivados de 2-oxo-1,2,3,4 a través de métodos respetuosos con el medio ambiente .
Compuestos de Coordinación
Sirve como molécula base para sintetizar compuestos de coordinación con varios metales como Cu 2+, Co 2+, Co 3+ o Fe 3+, que tienen diversas aplicaciones en química y ciencia de materiales .
Actividad Neuroprotectora
La investigación ha demostrado que los derivados de este compuesto exhiben una actividad neuroprotectora significativa, como la actividad antihipóxica en ratones y la protección contra la degeneración neuronal en ratas .
Inflamación e Inhibición de la Biosíntesis
Se ha utilizado en la síntesis de inhibidores para la inflamación, la biosíntesis de apoproteína B-100 y la metaloproteínaasa degradante de la matriz, que son objetivos importantes en el tratamiento de diversas enfermedades .
Mecanismo De Acción
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline derivatives can act as precursors for various alkaloids displaying multifarious biological activities .
Mode of Action
It is known that tetrahydroisoquinolines can undergo reactions involving isomerization of iminium intermediate .
Biochemical Pathways
Tetrahydroisoquinolines are known to be involved in various biological activities and can act as precursors for various alkaloids .
Análisis Bioquímico
Biochemical Properties
2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as protein-tyrosine phosphatase 1B (PTP-1B) and peroxisome proliferator-activated receptors (PPARγ and PPARα) . These interactions are crucial as they can influence various metabolic pathways and cellular processes. The compound acts as an inhibitor for PTP-1B, which is involved in the regulation of insulin signaling and glucose homeostasis . Additionally, its interaction with PPARs suggests a role in lipid metabolism and energy homeostasis .
Cellular Effects
2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride has been observed to affect various cell types and cellular processes. It influences cell signaling pathways, particularly those involved in insulin signaling and lipid metabolism . The compound can modulate gene expression by acting on transcription factors such as PPARs, leading to changes in the expression of genes involved in glucose and lipid metabolism . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride involves its binding interactions with specific biomolecules. The compound binds to the active site of PTP-1B, inhibiting its activity and thereby enhancing insulin signaling . This inhibition leads to increased glucose uptake and improved insulin sensitivity. Additionally, the compound activates PPARγ and PPARα, which are nuclear receptors that regulate gene expression related to lipid metabolism . These interactions result in the modulation of metabolic pathways and improved energy homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride have been studied over time. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound maintains its inhibitory effects on PTP-1B and its activation of PPARs, suggesting sustained efficacy in modulating metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to enhance insulin sensitivity and improve glucose homeostasis without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride is involved in several metabolic pathways, particularly those related to glucose and lipid metabolism . The compound interacts with enzymes such as PTP-1B and PPARs, influencing the activity of these pathways . By inhibiting PTP-1B, the compound enhances insulin signaling, leading to improved glucose uptake and utilization . Additionally, its activation of PPARs modulates lipid metabolism, promoting lipid oxidation and reducing lipid accumulation .
Transport and Distribution
Within cells and tissues, 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to interact with albumin, which facilitates its transport in the bloodstream . Additionally, it can be taken up by cells through specific transporters, allowing it to exert its effects within target tissues . The distribution of the compound within tissues is influenced by its binding affinity to these transporters and proteins .
Subcellular Localization
The subcellular localization of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as PTP-1B and PPARs . This localization allows it to effectively modulate metabolic pathways and cellular processes . Additionally, the compound may undergo post-translational modifications that influence its targeting to specific subcellular compartments .
Propiedades
IUPAC Name |
2-ethyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-2-13-8-10-6-4-3-5-9(10)7-11(13)12(14)15;/h3-6,11H,2,7-8H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVXIEHCYMHMLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=CC=CC=C2CC1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


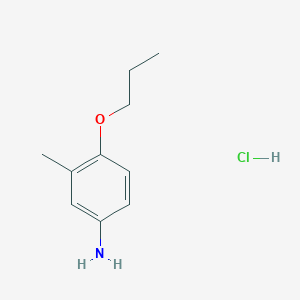

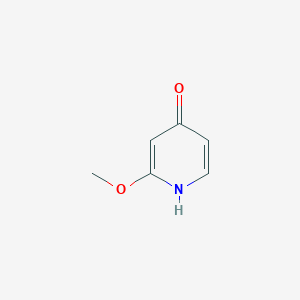

![6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine](/img/structure/B1388665.png)
![6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine](/img/structure/B1388666.png)
![6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1388667.png)
![(3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B1388669.png)

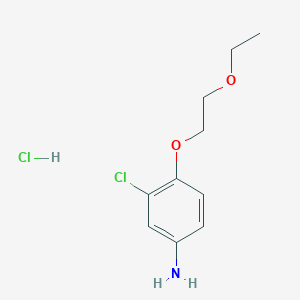
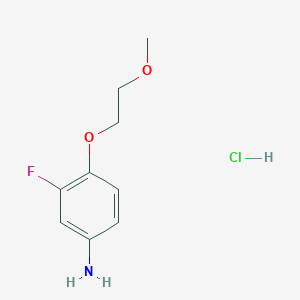

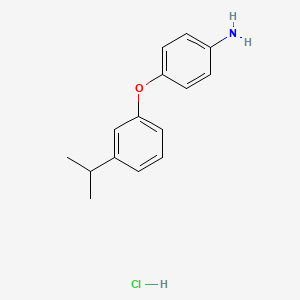
![Tert-butyl 4-[(4-methyl-1H-pyrazol-1-YL)methyl]-piperidine-1-carboxylate](/img/structure/B1388676.png)
